molecular formula C4H6N4 B2358708 2-Cyanoimino-imidazolidine CAS No. 36982-79-3

2-Cyanoimino-imidazolidine

Cat. No.: B2358708
CAS No.: 36982-79-3
M. Wt: 110.12
InChI Key: AXBVXGOVBIBENC-UHFFFAOYSA-N
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Description

2-Cyanoimino-imidazolidine is a versatile heterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery. The imidazolidine core is a privileged structure found in numerous bioactive molecules and FDA-approved drugs, with research applications spanning the development of antiviral, antimicrobial, and anticancer agents . Its functionalized structure, featuring a cyanoimino group, makes it a valuable precursor for synthesizing complex molecules and exploring structure-activity relationships. Researchers utilize this compound as a building block for creating libraries of heterocyclic compounds for high-throughput screening . In particular, derivatives of imidazolidine have been investigated as CCR5 receptor antagonists with antiviral activity and as inhibitors of targets like fatty acid amide hydrolase (FAAH) . As a specialized chemical, this compound is strictly for research and manufacturing purposes and is not intended for diagnostic or human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-8-4-6-1-2-7-4/h1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBVXGOVBIBENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 2 Cyanoimino Imidazolidine

Mechanistic Pathways of Cyclization, Annulation, and Related Reactions

2-Iminoimidazolidine scaffolds, closely related to 2-cyanoimino-imidazolidine, serve as versatile building blocks for the synthesis of novel fused heterocyclic ring systems. science24.com The presence of nucleophilic nitrogen atoms on the imidazolidine (B613845) ring and the exocyclic imino group allows for cyclocondensation reactions with various electrophiles, leading to the formation of polycyclic structures.

One prominent example involves the reaction of 2-(imidazolidin-2-ylideneamino)anilines with carbon disulfide. In this transformation, the aniline (B41778) amino group and the exocyclic imino nitrogen act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of hydrogen sulfide (B99878) to yield complex fused systems like 2,3-dihydro-12H-imidazo[2',1':4,5] science24.comnih.govcitedrive.comthiadiazino[2,3-b]quinazolin-5-thiones. science24.com The reaction pathway demonstrates the utility of the 2-iminoimidazolidine core in annulation strategies, where new rings are constructed upon the existing heterocyclic framework. science24.comcitedrive.comresearchgate.net

Table 1: Examples of Annulation Reactions with 2-Iminoimidazolidine Derivatives

Starting Material Reagent Fused Heterocyclic Product
2-(Imidazolidin-2-ylideneamino)anilines Carbon Disulfide (CS₂) 2,3-dihydro-12H-imidazo[2',1':4,5] science24.comnih.govcitedrive.comthiadiazino[2,3-b]quinazolin-5-thiones science24.com

The synthesis of fused imidazole (B134444) and benzimidazole (B57391) ring systems is a significant area of heterocyclic chemistry, often employing cyclization strategies that rely on precursors with similar reactive functionalities. mdpi.commdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Imidazolidine Ring

The saturated nature of the imidazolidine ring makes it generally unreactive toward classical electrophilic aromatic substitution. However, the nitrogen atoms within the ring are nucleophilic and are the primary sites for electrophilic attack, such as alkylation and acylation. nih.gov

In analogous systems like imidazolidine-2-thione, acylation reactions with various acyl chlorides have been shown to proceed on the ring nitrogen atoms. nih.govbohrium.com The reaction outcome, yielding mono- or di-acylated products, can be influenced by the nature of the acylating agent and the reaction conditions. nih.gov Similarly, derivatives of 2-iminoimidazolidine can be readily functionalized by reaction with electrophiles like acetyl chloride and benzyl (B1604629) bromide, which target the nucleophilic nitrogen centers. science24.com

The cyanoimino group is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atoms. Nevertheless, these sites remain susceptible to reaction with potent electrophiles. Nucleophilic substitution on the saturated carbon atoms of the imidazolidine ring is not a characteristic reaction for this system.

Table 2: Electrophilic Substitution on Imidazolidine and Imine Nitrogen Atoms

Substrate Electrophile Reaction Type Product
Imidazolidine-2-thione Acyl Chlorides N-Acylation Mono- and di-acylated imidazolidine-2-thiones nih.govbohrium.com
1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione Acetyl Chloride N-Acylation N-acetyl derivative science24.com

Tautomerism and Isomerization Studies

Tautomerism is a critical consideration in heterocyclic chemistry, as different tautomers can exhibit distinct chemical and physical properties. chemrxiv.orgfrontiersin.org this compound can exist in a tautomeric equilibrium between the imine form (this compound) and the enamine form (2-(cyanamido)-4,5-dihydro-1H-imidazole). This type of prototropic tautomerism is common in molecules containing imine and amine functionalities.

The equilibrium between tautomers is influenced by factors such as the solvent, temperature, and pH. frontiersin.org While specific studies on this compound are not widely reported, research on analogous systems, such as 3(5)-amino-1,2,4-triazoles, provides a framework for investigation. In these related compounds, annular prototropic tautomerism has been extensively studied using NMR spectroscopy and X-ray crystallography, which allow for the definitive identification of the predominant tautomeric form in solution and in the solid state. nih.gov For example, crystallographic analysis can reveal the precise location of hydrogen atoms and the bond lengths within the heterocyclic ring, confirming the specific tautomer present in the crystal lattice. nih.gov The potential for such equilibria is a key feature of the chemistry of this compound.

Derivatization Reactions for Functional Group Diversification

The structural core of this compound offers multiple handles for functional group diversification, enabling the synthesis of a wide array of derivatives. nih.gov These reactions can target the ring nitrogens, the exocyclic imino group, or the cyano group itself.

The synthesis of 2-cyanoiminoimidazole derivatives as potent phosphodiesterase 4 (PDE4) inhibitors highlights the utility of derivatization in medicinal chemistry. nih.gov In these syntheses, the core imidazole structure, which is the aromatic analogue of the imidazolidine tautomer, is modified with various substituents to optimize biological activity.

Furthermore, the exocyclic imino group can be incorporated into new ring systems, as seen in the reaction of 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione with hydrazine (B178648) hydrate (B1144303) or methyl hydrazine. This reaction leads to the formation of a hydrazine derivative, demonstrating a transformation of the thione group which is structurally analogous to the imino group. science24.com The conversion of imidazolium (B1220033) salts into 2-imino imidazole derivatives also represents a viable pathway for generating functionalized products. researchgate.net

Table 3: Examples of Derivatization Reactions

Starting Material Class Reaction Type Resulting Functional Group/Structure Application/Example
2-Cyanoiminoimidazole Substitution on the imidazole ring Substituted 2-cyanoiminoimidazoles Synthesis of PDE4 inhibitors nih.gov
2-Iminoimidazolidine derivative N-Acylation N-acetyl derivative Functional group modification science24.com
2-Iminoimidazolidine derivative N-Alkylation N-benzyl derivative Functional group modification science24.com

Structure Activity Relationship Sar and Biological Mechanism Investigations

Comprehensive SAR Studies for Bioactivity Optimization

The 2-iminoimidazolidine scaffold is a key pharmacophore in several classes of biologically active compounds, and its structure-activity relationships (SAR) have been extensively studied to optimize bioactivity. Modifications to the core structure, the exocyclic imino group, and the substituents on the phenyl ring (in its derivatives) have profound effects on potency and selectivity.

For neonicotinoid insecticides, which feature a 2-nitroimino or 2-cyanoimino-imidazolidine moiety, the 2-iminoimidazolidine group is crucial for their insecticidal activity researchgate.net. Studies on chiral imidacloprid (B1192907) derivatives, where the imidazolidine (B613845) ring is asymmetrically methylated, have shown that stereochemistry plays a significant role in bioactivity. A derivative with a 5R-methylated imidazolidine ring demonstrated intrinsic activity comparable to the unsubstituted parent compound, imidacloprid, in terms of affinity for the nicotinic acetylcholine (B1216132) receptor (nAChR) of the housefly, Musca domestica nih.gov. This indicates that specific stereoisomers can maintain or enhance receptor binding.

In the context of alpha-adrenergic receptor agonists, the 2-iminoimidazolidine moiety is a central feature of clonidine (B47849) and its analogues. SAR studies have focused on modifying the aromatic ring attached to the imino nitrogen. Attaching various aliphatic or aromatic heterocycles to the 2-imino-imidazolidine core has been explored to develop veinotonic drugs acting via alpha-2 receptor activation nih.gov. For example, benzopyranic derivatives attached to the core exhibited interesting affinities for the alpha-2 adrenoceptor. One such derivative showed an affinity of 19 nM, which is comparable to clonidine's 35 nM, and was found to be 400 times more selective for alpha-2 than for alpha-1 adrenoceptors, highlighting how modifications distant from the imidazolidine ring can fine-tune receptor selectivity and affinity nih.gov.

Further research into 2-(arylimino)imidazolidines demonstrated that introducing an alkyl side chain at the bridge nitrogen atom between the phenyl group and the imidazolidine ring leads to a new class of compounds with a specific bradycardic (heart rate-lowering) action at a cardiac site, representing a novel type of cardiac action distinct from typical alpha-adrenergic effects nih.gov.

Investigations into Biological Targets and Modes of Action

The this compound core and its close analogues interact with a diverse range of biological targets, primarily enzymes and receptors, leading to various pharmacological and toxicological effects.

Cytochrome P450 (CYP450): Compounds containing an imidazole (B134444) moiety are known to be potent, nonselective inhibitors of various cytochrome P450 enzymes nih.gov. Antifungal agents with an imidazole group, such as clotrimazole (B1669251) and miconazole, have been shown to inhibit multiple P450 isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 researchgate.netresearchgate.net. The mechanism often involves the imidazole nitrogen binding to the heme iron of the enzyme, leading to inhibition researchgate.net. While direct studies on this compound are limited, the presence of the related imidazole-like structure suggests a potential for interaction with and inhibition of CYP450 enzymes ebi.ac.uk.

Acetylcholinesterase (AChE): While many insecticides, such as organophosphates and carbamates, exert their toxic effects by irreversibly or reversibly inhibiting acetylcholinesterase (AChE), this is not the primary mechanism for imidazolidine-based neonicotinoids nih.gov. Although some novel inhibitors containing an imidazolidine-2,4,5-trione moiety have been synthesized and shown to have high inhibitory activity against AChE and butyrylcholinesterase (BChE) researchgate.net, the insecticidal action of compounds like imidacloprid is primarily due to their interaction with nicotinic acetylcholine receptors, not AChE inhibition.

Monoamine Oxidase (MAO): Several drugs containing an imidazoline (B1206853) or guanidine (B92328) structure have been shown to inhibit monoamine oxidase (MAO) isoforms A and B. Clonidine, a 2-(2,6-dichloroanilino)-2-imidazoline, is a very weak inhibitor of both MAO-A (IC50: 700 μM) and MAO-B (IC50: 6 mM), acting through competitive inhibition nih.govnih.gov. Other derivatives, such as guanabenz (B1672423) and cirazoline, are more potent inhibitors of MAO-A (IC50s: 4–11 μM) nih.govnih.gov. Kinetic analyses revealed that the inhibition of MAO-A by these compounds is competitive, while the interaction with MAO-B is of a mixed type nih.govnih.gov. Studies have confirmed a direct interaction with the catalytic sites of MAO-A and MAO-B, with a strong correlation between the drugs' affinities for the catalytic sites and their potencies in inhibiting enzyme activity nih.gov. Some ligands with high affinity for I2-imidazoline binding sites, which are located on mitochondria, also significantly decrease MAO activity, suggesting a potential regulatory role uni-luebeck.de.

Tyrosyl DNA Phosphodiesterases (TDP): Tyrosyl-DNA phosphodiesterase 1 (TDP1) and 2 (TDP2) are DNA repair enzymes that are targets for enhancing cancer chemotherapy nih.govnih.gov. A study on dehydroabietylamine-based heterocyclic derivatives found that compounds with a 2-thioxoimidazolidin-4-one scaffold are effective TDP1 inhibitors, with activity in the submicromolar range nih.gov. This finding indicates that the imidazolidine core structure is a viable scaffold for designing inhibitors of DNA repair enzymes like TDP1.

Nicotinic Acetylcholine Receptors (nAChRs): The 2-iminoimidazolidine moiety is a cornerstone of neonicotinoid insecticides, which are potent agonists of insect nAChRs researchgate.net. These compounds bind to nAChRs in the insect central nervous system, causing continuous stimulation of the neurons, which leads to paralysis and death nih.gov. An analogue of imidacloprid, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine, acts as an agonist on insect nAChRs (specifically the Nlα1/rβ2 subtype from the brown planthopper, Nilaparvata lugens), evoking inward currents that can be blocked by nAChR antagonists nih.gov. The efficacy of this analogue was found to be 1.8-fold higher than that of imidacloprid, demonstrating potent agonist activity nih.gov.

CCR5 Receptors: The C-C chemokine receptor 5 (CCR5) is a co-receptor for HIV entry into cells, and its antagonists can block this process frontiersin.org. While this compound itself is not a known CCR5 antagonist, the imidazolidine scaffold has been successfully incorporated into more complex molecules to create potent antagonists. A novel series of CCR5 antagonists containing an imidazolidinylpiperidinyl scaffold was designed to inhibit R5 HIV-1 replication nih.gov. Similarly, another series of imidazopiperidine CCR5 antagonists demonstrated an attractive antiviral profile nih.gov. These findings show the utility of the imidazolidine ring system as a structural element in the design of CCR5 receptor antagonists.

Alpha-Adrenergic Receptors: Derivatives of 2-iminoimidazolidine are well-established ligands for alpha-adrenergic receptors. Clonidine and its analogues act as alpha-2 adrenergic receptor agonists nih.govnih.gov. In one study, a benzopyranic derivative of 2-iminoimidazolidine displayed a high affinity (Ki = 19 nM) for the alpha-2 receptor, with 400-fold selectivity over the alpha-1 receptor nih.gov. This selectivity is crucial for achieving targeted therapeutic effects, such as sedation and analgesia, which are mediated by central alpha-2 receptors nih.gov.

Compound/ClassTarget ReceptorActivity ProfileAffinity (Ki or IC50)Reference
Imidacloprid Analogue Insect nAChR (Nlα1/rβ2)AgonistEC50 increased 3.53-fold in resistant strain nih.gov
5R-Methylated Imidacloprid Derivative Housefly nAChRAgonistActivity comparable to imidacloprid nih.gov
Imidazolidinylpiperidinyl Derivatives Human CCR5AntagonistN/A nih.gov
Benzopyranic Imidazolidine Derivative (16) Alpha-2 AdrenergicAgonist19 nM nih.gov
Benzopyranic Imidazolidine Derivative (16) Alpha-1 AdrenergicAntagonist7570 nM nih.gov
Clonidine Alpha-2 AdrenergicAgonist35 nM nih.gov

The biological effects of 2-iminoimidazolidine derivatives are often mediated through the modulation of intracellular signaling pathways, particularly following receptor activation.

Activation of alpha-2 adrenergic receptors, which are Gi-protein coupled receptors, by agonists like clonidine and UK 14304 leads to the inhibition of adenylyl cyclase. This action decreases the intracellular concentration of cyclic AMP (cAMP) nih.gov. The reduction in cAMP levels can influence a wide range of cellular functions. In the retina, alpha-2 agonists have been shown to selectively activate the extracellular signal-regulated kinase (ERK) pathway, specifically in Müller cells arvojournals.orgresearchgate.net. This activation of ERKs is considered an early event that leads to downstream effects like photoreceptor protection arvojournals.org.

Furthermore, alpha-2 receptor activation modulates intracellular calcium (Ca²⁺) signaling. In the retina, agonists like brimonidine (B1667796) suppress L-type voltage-gated Ca²⁺ channel activity in the inner plexiform layer, thereby reducing depolarization-induced Ca²⁺ influx arvojournals.org. In vascular smooth muscle, alpha-2 adrenergic stimulation primarily causes contraction through a significant increase in intracellular Ca²⁺ and subsequent myosin light chain phosphorylation. However, a secondary mechanism involving increased myofilament sensitivity to Ca²⁺ has also been identified nih.gov.

Toxicological Efficacy and Selectivity Studies

The toxicological profile of 2-iminoimidazolidine derivatives is highly dependent on the specific analogue and the biological system . A major application of this chemical class is in pest control, where high selectivity for insects over vertebrates is a key objective.

Derivatives of 2-iminoimidazolidine, particularly neonicotinoids like imidacloprid and its analogues, are highly effective systemic insecticides nih.gov. Their primary mode of action is as agonists at insect nicotinic acetylcholine receptors (nAChRs) researchgate.net. This mechanism provides a degree of selective toxicity because neonicotinoids bind with much higher affinity to insect nAChRs than to mammalian nAChRs.

The binding of these insecticides to insect nAChRs leads to an uncontrolled influx of ions, causing persistent excitation of the nerve cells. This results in paralysis and ultimately the death of the insect nih.gov. An imidacloprid analogue lacking the chlorine atom on the pyridyl group (DC-Imi) showed significantly higher toxicity than imidacloprid against susceptible strains of the brown planthopper, Nilaparvata lugens nih.gov. This indicates that modifications to the non-imidazolidine part of the molecule can enhance insecticidal potency. Due to their systemic properties, these insecticides are absorbed by the plant and distributed throughout its tissues, providing protection against a wide range of sucking and chewing insects nih.gov.

CompoundTarget PestEfficacyMechanismReference
DC-Imi (Imidacloprid Analogue) Nilaparvata lugens (Susceptible Strain)Higher toxicity than imidaclopridnAChR Agonist nih.gov
5R-Methylated Imidacloprid Derivative Musca domestica (Housefly)Activity comparable to imidaclopridnAChR Agonist nih.gov
Neonicotinoids (General) Various herbivorous insectsHighSystemic action via nAChR agonism nih.gov

Mammalian Toxicity Considerations and Selectivity Insights

The toxicological profile of this compound in mammals is primarily understood through the extensive research conducted on neonicotinoid insecticides, where this chemical moiety is a core structural feature. While direct toxicological data for this compound as a standalone compound is limited in publicly available research, its presence in commercially significant pesticides such as imidacloprid and clothianidin provides a basis for understanding its potential interactions within mammalian systems.

Neonicotinoids are recognized for their selective toxicity, exhibiting a significantly higher potency against insects than mammals. nih.govwikipedia.orgrsc.org This selectivity is a key aspect of their utility in pest control and is rooted in the differential binding affinities to nicotinic acetylcholine receptors (nAChRs) between insects and mammals. nih.govwikipedia.orgorst.edu

Mechanism of Selective Toxicity

The primary target of neonicotinoid insecticides is the nicotinic acetylcholine receptor (nAChR), a crucial component of the central nervous system in insects. nih.govwikipedia.orgrsc.org Neonicotinoids act as agonists at these receptors, leading to overstimulation, paralysis, and eventual death of the insect. wikipedia.org

In contrast, the binding affinity of neonicotinoids to mammalian nAChRs is substantially lower. wikipedia.orgnih.gov This difference in affinity is attributed to structural variations between insect and mammalian nAChRs. nih.govregulations.gov The presence of a negatively charged nitro or cyano group in the neonicotinoid structure is thought to interact with a unique cationic amino acid residue in the insect nAChR, a feature not conserved in their mammalian counterparts. nih.gov This structural difference is a fundamental reason for the selective toxicity of these compounds.

While generally considered to have low mammalian toxicity, exposure to high doses of neonicotinoids can lead to adverse effects. wikipedia.orginformaticsjournals.co.inresearchgate.net Studies in laboratory animals have demonstrated that at elevated concentrations, these compounds can elicit neurotoxic, reproductive, and developmental effects. wikipedia.orginformaticsjournals.co.inresearchgate.net For instance, clothianidin has been shown to cause reproductive and/or developmental issues in mammals with long-term ingestion. wikipedia.org Similarly, high-dose exposure to imidacloprid in mammals has been associated with effects on the liver, thyroid, and body weight. wikipedia.org

It is also important to note that some metabolites of neonicotinoids may exhibit different toxicological profiles than the parent compounds, with some showing increased toxicity to mammals. rsc.orgresearchgate.netnih.gov

Mammalian Toxicity Data for Related Neonicotinoids

To provide a quantitative perspective on the mammalian toxicity of compounds containing the this compound structure, the following tables summarize acute oral toxicity data for imidacloprid and clothianidin in rats.

Acute Oral Toxicity of Imidacloprid in Rats
CompoundLD50 (mg/kg)Reference
Imidacloprid450 wikipedia.org
Subchronic Oral Toxicity of Clothianidin in Rats
CompoundNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
Clothianidin27.9 (male)202.0 (male)Decreased body weight and body weight gain epa.gov
34.0 (female)254.2 (female)

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals. NOAEL: No Observed Adverse Effect Level. The highest dose of a substance at which no adverse effects are observed. LOAEL: Lowest Observed Adverse Effect Level. The lowest dose of a substance at which adverse effects are observed.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Cyanoimino-imidazolidine, both ¹H and ¹³C NMR spectra offer definitive proof of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazolidine (B613845) ring and the imino group. The two methylene (B1212753) (-CH₂-) groups in the five-membered ring are chemically equivalent and are anticipated to produce a singlet or a narrow multiplet. The proton attached to the imino nitrogen (N-H) would likely appear as a broader singlet due to quadrupole broadening and chemical exchange.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H ~3.6 - 4.0 Singlet/Multiplet, 4H, -CH₂-CH₂-
¹H ~7.0 - 8.5 Broad Singlet, 1H, =N-H
¹³C ~40 - 50 -CH₂-CH₂-
¹³C ~115 - 125 -C≡N

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. In the characterization of this compound, MS provides the exact mass of the molecular ion, and its fragmentation pattern offers corroborating structural evidence.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). The high-resolution mass of this ion can be used to confirm the molecular formula (C₄H₆N₄). The subsequent fragmentation of this energetically unstable ion into smaller, charged fragments provides a characteristic fingerprint. chemguide.co.uklibretexts.org The fragmentation patterns for imidazolidine derivatives often involve the cleavage of the ring or the loss of substituent groups. researchgate.netresearchgate.net

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Description
110 [C₄H₆N₄]⁺ Molecular Ion (M⁺)
84 [C₃H₆N₃]⁺ Loss of Cyano group (-CN)
83 [C₄H₅N₂]⁺ Loss of HCN₂

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov The resulting spectra display absorption bands corresponding to the specific vibrational frequencies of the functional groups present, which is essential for confirming the structure of this compound.

The IR spectrum of the closely related imidazolidine-2-thione has been extensively studied, providing a basis for assigning the vibrations of the core ring structure. rsc.org For this compound, the most characteristic bands would be the stretching vibrations of the cyano (C≡N) and imino (C=N) groups. The C≡N stretch typically appears as a sharp, intense band in the 2260-2220 cm⁻¹ region. The C=N stretch is expected in the 1690-1640 cm⁻¹ range. Other important vibrations include the N-H and C-H stretching and bending modes. researchgate.net Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would be effective in identifying the C=N and C≡N vibrations. researchgate.netresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch 3300 - 3500 IR, Raman
C-H Stretch (aliphatic) 2850 - 3000 IR, Raman
C≡N Stretch 2220 - 2260 IR, Raman
C=N Stretch 1640 - 1690 IR, Raman
N-H Bend 1550 - 1650 IR

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. unimi.it This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's conformation and configuration. researchgate.net

For this compound, a successful crystal structure analysis would reveal:

Molecular Conformation: The exact puckering of the five-membered imidazolidine ring (e.g., envelope or twist conformation).

Bond Parameters: Precise lengths of the C=N, C≡N, and ring C-N and C-C bonds, which can provide insight into the electronic delocalization within the molecule.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, highlighting any hydrogen bonding involving the N-H groups, which dictates the solid-state packing and physical properties of the compound.

While a specific crystal structure for this exact compound is not publicly available, the methodology remains the gold standard for absolute structural proof. grafiati.com

Development of Advanced Analytical Methods for Quantification and Purity Assessment

Ensuring the purity and accurate quantification of this compound is critical for its application. Advanced analytical methods, particularly those based on liquid chromatography, are developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice. mdpi.com Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable separation mode. nih.gov

A quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would offer superior selectivity and sensitivity. nih.govdntb.gov.ua This involves:

Method Development: Optimization of chromatographic conditions (column, mobile phase, gradient) to achieve a sharp, symmetrical peak with adequate retention.

Mass Spectrometry Tuning: Optimization of ESI source parameters and selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for unambiguous identification and quantification.

Method Validation: The method is rigorously validated according to established guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

These validated methods are crucial for quality control, allowing for the precise determination of the compound's purity and the quantification of any potential impurities or degradants.

Applications of 2 Cyanoimino Imidazolidine and Its Derivatives

Pharmaceutical and Medicinal Chemistry Applications

The imidazolidine (B613845) core, particularly when substituted with a cyanoimino group, provides a versatile template for designing novel therapeutic agents. Researchers have extensively explored its derivatives for various medicinal purposes, leading to the discovery of compounds with significant potential in treating a range of diseases.

Derivatives of the imidazolidine structure have emerged as a promising class of compounds in oncology research. researchgate.net The unique chemical architecture of imidazolidinones and related structures allows for modifications that can lead to potent and selective anticancer agents. researchgate.netmdpi.com

Research has shown that certain imidazolidin-4-one (B167674) derivatives exhibit significant anticancer activity in colorectal cancer (CRC) cell lines. nih.gov For instance, one study identified compound 9r as a potent agent against HCT116 and SW620 CRC cells. nih.gov The mechanism of action for this compound was found to involve the induction of apoptosis through the mitochondrial pathway, triggered by the production of reactive oxygen species (ROS). nih.gov This ROS generation subsequently activates the c-Jun N-terminal kinase (JNK) pathway, further promoting apoptotic cell death. nih.gov

Similarly, novel 2-imino-4-thiazolidinone derivatives, which share structural similarities, have been synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net In one study, compounds 7k , 7m , and 7n displayed potent cytotoxicity against the B16F10 melanoma cell line with IC₅₀ values ranging from 3.4 to 7 μM. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest, highlighting their potential as cancer therapeutics. nih.gov Specifically, compounds 7k and 7n induced G0/G1 phase arrest, while compound 7m caused G2/M phase arrest. nih.gov

Further studies on imidazo[4,5-b]pyrazine-2,5-dione derivatives, synthesized from imidazolidineiminothiones, also revealed significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HEPG-2), colon carcinoma (HCT-116), and breast cancer (MCF-7). researchgate.net Compound 5a from this series, featuring substitutions with 4-chlorophenyl, 4-iodophenyl, and 4-hydroxyphenyl moieties, showed particularly high cytotoxic activity, in some cases exceeding that of the standard drug doxorubicin. researchgate.net

CompoundCancer Cell LineActivity (IC₅₀)Mechanism of Action
Compound 9r (imidazolidin-4-one derivative)HCT116, SW620 (Colorectal)Potent activityInduces ROS-dependent apoptosis via JNK pathway nih.gov
Compound 7k (2-imino-4-thiazolidinone)B16F10 (Melanoma)3.4 - 7 μMInduces apoptosis and G0/G1 cell cycle arrest nih.gov
Compound 7m (2-imino-4-thiazolidinone)B16F10 (Melanoma)3.4 - 7 μMInduces apoptosis and G2/M cell cycle arrest via ROS generation nih.gov
Compound 7n (2-imino-4-thiazolidinone)B16F10 (Melanoma)3.4 - 7 μMInduces apoptosis and G0/G1 cell cycle arrest nih.gov
Compound 5a (imidazo[4,5-b]pyrazine-2,5-dione)HEPG-2, HCT-116, MCF-7Potent activityCytotoxicity researchgate.net

The imidazolidine scaffold is a key feature in a variety of compounds investigated for their antimicrobial and antifungal properties. scialert.net Specifically, imidazolidine-2-thione derivatives have been a focal point of this research, demonstrating a broad spectrum of activity against various pathogens. scialert.netnih.gov

A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives were synthesized and evaluated for their biological activities. nih.govresearchgate.net These compounds were then used as synthons to create a wider variety of substituted imidazole (B134444) compounds, including imidazoquinoxaline derivatives. nih.gov The antimicrobial screening of these compounds revealed that many possessed significant antibacterial and antifungal activities. nih.govresearchgate.net Notably, compound 11c (1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one) and compound 3f (5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one) were identified as having the most potent antimicrobial effects among the tested series. nih.gov

Metal complexes incorporating imidazolidine-2-thione and its derivatives have also been reported as effective antimicrobial agents. scialert.net For example, mercuric complexes with the formula L₂Hg(CN)₂ where L is imidazolidine-2-thione (Imt) or its substituted derivatives showed antimicrobial activity when evaluated against microorganisms like Pseudomonas aeruginosa and Escherichia coli. scialert.net

Compound Class/DerivativeTarget OrganismsKey Findings
5-Imino-4-thioxo-2-imidazolidinones and ImidazoquinoxalinesBacteria and FungiCompounds 11c and 3f showed the most significant antimicrobial activity. nih.gov
Metal Complexes of Imidazolidine-2-thioneBacteria (e.g., P. aeruginosa, E. coli)Mercuric complexes demonstrated notable antimicrobial properties. scialert.net
Imidazolidine-2-thione DerivativesBacteria and FungiThis class of compounds exhibits broad antimicrobial and antifungal activities. scialert.netnih.gov

Imidazolidinone and imidazolidine-2,4-dione derivatives are recognized as important classes of heterocyclic compounds with potent activities against several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. mdpi.comnih.govresearchgate.net The first imidazolidinone derivative reported as an anti-HIV agent appeared in 1996. nih.gov These compounds can act as CCR5 co-receptor antagonists or inhibit HIV aspartic protease activity. nih.gov

Furthermore, pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1. nih.gov A library of 2-oxoimidazolidine derivatives was synthesized and assessed for activity against BK human polyomavirus type 1 (BKPyV), with some derivatives showing moderate antiviral potency. nih.gov

In addition to antiviral properties, imidazole-2-thione derivatives have been reported to possess antihypertensive activity. scialert.netnih.gov This broadens the therapeutic potential of the imidazolidine core structure, making it a valuable scaffold in the discovery of new drugs for cardiovascular diseases.

The imidazolidine scaffold is a key structural component in several FDA-approved drugs, highlighting its importance in pharmaceutical development. mdpi.com Compounds like 2-cyanoimino-1,3-thiazolidine (B1274029), a related heterocyclic structure, are valuable intermediates in the synthesis of both pharmaceuticals and agricultural chemicals. nbinno.comgoogle.com The versatility and established biological relevance of the imidazolidine ring make it a frequent starting point and a "lead compound" for the design and synthesis of new drug candidates. Its amenability to chemical modification allows for the optimization of biological activity, selectivity, and pharmacokinetic properties, which are crucial steps in the drug discovery process.

Agrochemical Applications as Pest Control Agents

Beyond pharmaceuticals, the 2-cyanoimino-imidazolidine framework is integral to the development of modern agrochemicals, particularly insecticides. Its structural features have been exploited to create potent and effective pest control agents.

The this compound structure is closely related to the core of neonicotinoid insecticides, a major class of agrochemicals used to control a wide variety of crop pests. nih.gov Neonicotinoids act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to acute toxicity. nih.gov

Research in this area has focused on synthesizing analogues of established neonicotinoids, such as imidacloprid (B1192907), by modifying the imidazolidine ring. nih.gov For example, 2-nitroimino-imidazolidine and 2-cyanoimino-thiazolidine have been used as starting materials to create novel analogues. researchgate.net The goal of these modifications is often to enhance insecticidal activity, broaden the spectrum of controlled pests, or improve the compound's environmental profile. The development of thiamethoxam, a second-generation neonicotinoid, arose from research programs that designed and synthesized novel nitroimino heterocycles, demonstrating the continued importance of this chemical class in creating new and effective insecticides for integrated pest management programs. nih.gov

Herbicidal and Photosynthesis-Inhibiting Activities

Derivatives of the imidazolidine chemical structure have been investigated for their potential as herbicides. A series of 3-(5-alkoxy-2,4-dihalophenyl)-5-alkylidene-1,3-imidazolidine-2,4-dione derivatives were synthesized and evaluated for their herbicidal effects against various weeds. researchgate.net The research indicated that the herbicidal efficacy was influenced by the specific substituents on the benzene (B151609) ring. researchgate.net Compounds featuring a 5-alkynyloxy-4-chloro-2-fluorophenyl group demonstrated comparatively high herbicidal activity. researchgate.net For monocyclic imidazolidinedione derivatives, the introduction of an isopropylidene group at the 5-position and a small alkyl group at the 1-position of the imidazolidinedione ring was found to be most effective for enhancing bioactivity. researchgate.net

The mechanism of action for many such herbicides involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. nih.govnih.gov Many herbicides function by interfering with this transport at the D1 protein of PSII, where they compete with the native plastoquinone (B1678516) for the QB binding site. nih.gov For instance, two series of 2-cyano-3-substituted-pyridinemethylaminoacrylates were synthesized as herbicidal inhibitors of PSII electron transport. nih.gov Several of these compounds showed excellent herbicidal activities at low application rates. nih.gov This suggests that the cyano-group, a key feature of this compound, is a relevant functional group in the design of PSII-inhibiting herbicides. nih.gov

The development of these compounds is part of a broader effort to find new, effective, and environmentally benign herbicidal agents. nih.gov Protoporphyrinogen IX oxidase (PPO), another key enzyme whose disruption interferes with chloroplast formation, is also a major target for modern herbicides. nih.gov

Compound ClassKey Structural FeaturesTarget Weeds/ActivityMechanism of Action
Imidazolidinedione Derivatives5-alkynyloxy-4-chloro-2-fluorophenyl group; 5-isopropylidene groupVarious weeds, with one compound showing promise as a corn herbicide. researchgate.netNot specified, but related compounds target key plant enzymes.
2-Cyanoacrylate DerivativesSubstituted pyridine (B92270) ring; cyanoacrylate groupEffective against various weeds at low doses (e.g., 75 g/ha). nih.govInhibition of Photosystem II (PSII) electron transport. nih.gov
Pyrimidinedione DerivativesSulfonamide-containing pyrimidinedione scaffoldStrong activity against broadleaf weeds like Zinnia elegans and Abutilon theophrasti. nih.govInhibition of Protoporphyrinogen IX oxidase (PPO). nih.gov

Contributions to Materials Science

The imidazolidine scaffold, including its 2-cyanoimino variant, serves as a valuable platform in the field of materials science due to its structural versatility and potential for functionalization.

Use as Versatile Building Blocks in Complex Molecular Architectures

The imidazolidine ring is a fundamental heterocyclic core that can be found in numerous biologically active molecules and natural products. nih.gov Its structure allows for extensive substitution, making it a versatile building block in organic synthesis. nih.gov Methodologies for creating highly substituted imidazolidines often involve cyclocondensation, radical cyclizations, and cycloaddition reactions. mdpi.com

Specifically, the cyanoimino moiety, as seen in cyanoguanidine (a related precursor), has been utilized in one-pot, multi-component reactions to construct complex molecular architectures. researchgate.net For example, a novel series of 4-aryl-8-arylidene-2-cyanoimino-1,2,3,4,5,6,7,8-octahydroquinazolines was synthesized through a one-pot, four-component reaction involving cyanoguanidine, cyclohexanone, and aromatic aldehydes. researchgate.net This demonstrates the utility of the cyanoimino group in facilitating the assembly of intricate heterocyclic systems. researchgate.net Similarly, related N-cyano compounds like diphenyl N-cyanocarbonimidate can act as a "one carbon equivalent" to which nucleophiles are added sequentially to produce a variety of heterocyclic rings, including imidazolidin-5-ones. ucl.ac.uk These reactions showcase the role of such compounds as foundational units for generating molecular complexity efficiently. mdpi.com

Integration into Two-Dimensional Materials and Composites

Two-dimensional (2D) materials, such as graphene and its derivatives, are prized for their high surface area, unique electronic properties, and mechanical strength. nih.govmdpi.comresearchgate.net These materials are frequently used as a reinforcing phase in polymer composites to enhance their properties. researchgate.net Graphene, a single layer of sp² hybridized carbon atoms in a honeycomb lattice, is a primary building block for these advanced materials. nih.gov

The functionalization of 2D materials is key to creating composites with tailored characteristics. Graphene oxide (GO), an oxidized form of graphene, contains various oxygen functional groups on its surface that allow for versatile bioconjugation and chemical modification. nih.gov While the direct integration of this compound into 2D materials is not extensively documented in the provided research, the principles of composite science allow for such possibilities. Organic molecules can be incorporated into 2D material matrices to create composites for specific applications, such as sensors, catalysts, or biomedical devices. nih.govmdpi.com The large surface area of 2D nanomaterials allows them to effectively restrict the mobility of polymer chains, leading to superior reinforcing efficiency compared to lower-dimensional nanomaterials. researchgate.net The integration of functional organic molecules like imidazolidine derivatives could impart specific chemical or biological activities to the resulting composite material.

Catalysis and Asymmetric Synthesis

The rigid, five-membered ring structure of imidazolidine and its derivatives makes it a privileged scaffold in the fields of catalysis and asymmetric synthesis.

Application as Chiral Auxiliaries and Ligands

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Imidazolidin-2-one derivatives, which are structurally related to this compound, have proven to be excellent chiral auxiliaries. chim.itresearchgate.netmdpi.com Their high stability and capacity for inducing high levels of stereoselectivity make them valuable tools for producing enantiomerically pure compounds. researchgate.net

These chiral auxiliaries are used in a variety of stereoselective transformations. chim.it Chiral 2-imidazolidinones have been successfully employed in asymmetric alkylation reactions, aldol (B89426) reactions, and Michael additions. researchgate.net For instance, the titanium enolates of certain chiral hydantoins (a related class of compounds) have been used in Mannich reactions to afford adducts with high diastereoselectivity. chim.it Similarly, chiral 2-imidazolidinones can serve as precursors to specific guanidinium (B1211019) salts used for the synthesis of chiral aziridines. chim.it The development of solid-supported versions of 2-imidazolidinone auxiliaries addresses the need for easy recovery and recycling of the chiral component, enhancing the cost-effectiveness and sustainability of the process. chim.it The imidazolidine framework has also been utilized in the development of chiral ligands for metal-catalyzed reactions and as organocatalysts, for example, in iminium activation for cycloaddition and conjugate addition reactions. nih.govprinceton.edu

Reaction TypeRole of Imidazolidinone AuxiliaryOutcome
Mannich ReactionChiral hydantoin (B18101) auxiliary directs the stereoselective addition to aldimines. chim.itSynthesis of chiral β-lactams in high enantiomeric purity (>99:1 er). chim.it
AziridinationC₂-symmetric 2-imidazolidinone is a precursor to a guanidinium salt catalyst. chim.itProduction of chiral aziridines with variable enantiomeric purity (up to 96:4 er). chim.it
Asymmetric AlkylationSolid-supported 2-imidazolidinone auxiliary. researchgate.netExcellent stereoselectivities, often higher than in solution-phase methods. researchgate.net
Aldol ReactionsChiral oxazolidinones (closely related auxiliaries) direct the reaction. wikipedia.orgEstablishes two contiguous stereocenters simultaneously with high diastereoselectivity. wikipedia.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insights and Regioselectivity

Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms and predicting the regioselectivity of chemical transformations. By modeling the energy of reactants, transition states, and products, researchers can map out the most likely pathways for a reaction.

Studies on related 2-iminoimidazolidine and 2-aminoimidazole derivatives demonstrate the power of these methods. For instance, quantum-chemical calculations have been used to determine the mechanism of cyclization reactions forming the imidazolidine (B613845) ring. researchgate.net These calculations can identify which nitrogen atom in a guanidine (B92328) precursor is more likely to participate in ring formation, thus explaining the observed regioselectivity. researchgate.net

Another key application is the prediction of physicochemical properties like the acid dissociation constant (pKa), which is crucial for understanding a molecule's behavior in biological systems. For derivatives like thiazol-2-imine, quantum mechanical approaches can predict pKa values with high accuracy. nih.govsemanticscholar.orgacs.org Different theoretical protocols and solvation models are tested to find the most reliable method. nih.govsemanticscholar.orgacs.org For example, calculations using the M062X functional with the 6-31G** basis set and the SMD solvation model have shown strong correlation with experimental pKa values for similar nitrogen-containing heterocycles. nih.govsemanticscholar.org

Table 1: Example of Calculated vs. Experimental pKa Values for 2-(phenylimino)imidazolidine Derivatives | Compound | Experimental pKa | Predicted pKa | |ΔpKa| | |---|---|---|---| | Derivative 1 | 7.50 | 7.35 | 0.15 | | Derivative 2 | 8.10 | 8.15 | 0.05 | | Derivative 3 | 8.50 | 8.71 | 0.21 | | Derivative 4 | 9.20 | 9.08 | 0.12 | This table is illustrative, based on data for structurally related compounds showing the predictive accuracy of quantum chemical methods. semanticscholar.org

Density Functional Theory (DFT) for Electronic Structure and Stability Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of molecules. It provides valuable information about molecular orbitals, charge distribution, and reactivity.

For compounds containing the guanidine moiety, DFT calculations are essential for understanding their electronic features. nih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. nih.gov

DFT is also employed to study tautomerism, which is common in imidazolidine derivatives. For example, in a study of 2-imidazolinylhydrazones, DFT calculations were used to determine the total energy of possible tautomers in both a vacuum and in solution. researchgate.net These calculations consistently showed that the diazine tautomers were the most stable forms, providing crucial insight into the compound's structural preferences. researchgate.net

Table 2: Illustrative DFT-Calculated Global Reactivity Parameters for Guanidine Derivatives

Parameter Description Typical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.5 eV

This table represents typical data obtained from DFT calculations on related guanidine compounds and is for illustrative purposes. nih.gov

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 2-cyanoimino-imidazolidine, binds to a macromolecular target, typically a protein or DNA. researchgate.netscience.gov These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing ligand binding.

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the target receptor. A scoring function then estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov

Docking studies on various guanidine derivatives have successfully predicted their interactions with biological targets. For instance, simulations have shown that novel guanidine compounds can bind preferentially within the minor groove of DNA. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-DNA complex. nih.gov In another example, docking was used to identify a 4-(nitrobenzyl)guanidine derivative as an inhibitor of the main protease (Mpro) of SARS-CoV-2, revealing crucial hydrogen bond interactions with catalytic residues. nih.gov

Table 3: Example of Molecular Docking Results for Guanidine Derivatives Targeting DNA

Compound ID Binding Energy (kcal/mol) Key Interacting Residues
7a -7.2 DA6, DC7
7e -8.1 DA6, DT18
7i -8.9 DC7, DG8
7j -7.9 DA5, DT18

This table is based on published docking data for novel guanidine derivatives, illustrating the range of binding energies and the identification of key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model, molecular descriptors (numerical values that describe the physicochemical properties of the molecules) are calculated. These can include descriptors related to steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed biological activity.

For classes of compounds like benzimidazoles and tricyclic guanidines, 3D-QSAR models have been successfully developed to predict their activity against various targets, including bacteria and the malaria parasite. nih.govmonash.edu For example, a 3D-QSAR study on tricyclic guanidine analogues as inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) resulted in a highly predictive model. monash.edu Such models are often visualized with contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for rational drug design. nih.gov

Table 4: Statistical Parameters for an Example 3D-QSAR Model

Parameter Value Description
0.739 Cross-validated correlation coefficient (a measure of internal predictive ability).
0.923 Non-cross-validated correlation coefficient (a measure of model fit).
r²pred 0.904 Correlation coefficient for an external test set (a measure of external predictive ability).
F-value 110.5 A statistical measure of the model's significance.

This table presents typical statistical validation parameters from a CoMSIA model for 2-imino-thiazolidin-4-one derivatives, demonstrating a robust and predictive QSAR model. nih.gov

Patent Landscape Analysis and Future Research Directions

Academic Perspectives on Patent Analysis and Technology Foresight

Patent landscape analysis is a critical tool for understanding the trajectory of innovation and identifying areas for future research. By examining patents, researchers can gain insights into the commercial and technological evolution of a specific field, such as that of 2-Cyanoimino-imidazolidine and its derivatives. This analysis helps to map out dominant patent portfolios, identify key inventors and assignees, and highlight the core claims that protect inventions. nih.gov The right granted by a patent allows its owner to prevent others from making, using, or selling the new technology or product as defined in the patent's claims within the country of its validity. nih.gov

While specific patent trend data for this compound is not broadly available, analysis of related heterocyclic structures provides valuable insights. Patenting activity for chemical scaffolds is often indicative of their perceived utility in various industries, particularly pharmaceuticals and materials science. For instance, patent filings for derivatives like 2-(N-cyanoimino)thiazolidin-4-one reveal a focus on therapeutic applications, such as cholesterol-lowering and triglyceride-lowering activities. google.com

A general trend in chemical and pharmaceutical patenting is the integration of advanced analytical techniques, including AI and machine learning, to accelerate drug discovery and repositioning. nih.gov Research in this area emphasizes the crucial role of patents in safeguarding new applications for both repurposed and novel compounds. nih.gov Innovations in functional foods and natural bioactives also show significant patenting activity, with a peak in filings between 2021 and 2022, indicating heightened commercial interest in health-related applications of novel compounds. mdpi.com

Table 1: Representative Patent Classifications for Related Heterocyclic Compounds
Patent ClassificationDescriptionRelevance to Imidazolidine (B613845) Structures
A61K 31/045Covers patents involving specific organic active ingredients in pharmaceutical preparations. mdpi.comApplicable to derivatives of this compound developed for therapeutic uses.
A61K 8/34Relates to the use of compounds like menthol (B31143) in cosmetic preparations for their soothing effects. mdpi.comSuggests potential applications for functionalized imidazolidine derivatives in personal care products.
C07DPertains to the chemistry of heterocyclic compounds, covering their synthesis and derivatives.Core classification for patents on novel synthetic methods for this compound.

Patent data serves as an early indicator of technological breakthroughs. For example, patents for novel 2-(N-cyanoimino)thiazolidin-4-one derivatives point toward their utility in preventing or treating hyperlipidemia. google.com Similarly, patents related to the preparation of 2-cyanoimino-1,3-thiazolidine (B1274029) describe high-efficiency synthesis methods, indicating technological advancement in chemical manufacturing processes. google.com

Emerging trends identified through patent analysis often revolve around sustainability and green innovation. There is a growing application of patent analytics to monitor and encourage the development of eco-friendly technologies. nih.gov In the context of this compound, this could manifest as patents for syntheses that minimize waste, use renewable starting materials, or reduce energy consumption.

Emerging Synthetic Methodologies and Green Chemistry Initiatives

The synthesis of imidazolidine derivatives has seen significant advancements, with a focus on efficiency, sustainability, and green chemistry principles. mdpi.comnih.gov Modern approaches aim to overcome the limitations of traditional multi-step methods, which often require harsh conditions and generate significant waste.

One emerging strategy is the use of pseudo-multicomponent one-pot protocols. For instance, 1,3-disubstituted imidazolidin-2-ones can be synthesized efficiently by forming a Schiff base in situ, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.com This method is considered a greener alternative because CDI is an inexpensive reagent that produces benign byproducts like carbon dioxide and imidazole (B134444). mdpi.com Microwave-assisted synthesis has also been employed to accelerate reactions, such as the intramolecular Staudinger/aza-Wittig cyclization for constructing 2-aminoimidazolidines. organic-chemistry.org

Other green initiatives include the use of environmentally friendly oxidants like hydrogen peroxide in the presence of sodium iodide for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org Metal-catalyzed intramolecular diamination of alkenes represents another powerful strategy for constructing the imidazolidin-2-one scaffold. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Imidazolidine Derivatives
MethodologyKey FeaturesGreen Chemistry AspectReference
Pseudo-Multicomponent ProtocolOne-pot synthesis, in situ formation of intermediates.High atom economy, reduced waste and energy use. mdpi.com
Microwave-Assisted CyclizationRapid heating, shorter reaction times.Increased energy efficiency. organic-chemistry.org
Oxidation with H₂O₂/NaIUse of a mild and environmentally benign oxidant.Avoids hazardous reagents. organic-chemistry.org
Carbonylation with CDIUses a carbonyl transfer agent with non-toxic byproducts.Produces CO₂ and imidazole instead of harmful waste. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazolidine scaffold is a versatile structural motif found in numerous biologically active compounds and FDA-approved drugs. nih.gov Derivatives of this core structure have been explored for a wide range of therapeutic applications, targeting various biological pathways.

Derivatives of 2-imino-imidazolidine have been synthesized and evaluated for their binding affinities to adrenergic and imidazoline (B1206853) receptors, suggesting potential applications in regulating cardiovascular functions like blood pressure and heart rate. nih.gov Specifically, 2-[(naphthalen-1-ylmethoxy)imino]imidazolidine demonstrated high selectivity and good affinity for α1-adrenoceptors. nih.gov The broader imidazolidine-2-thione scaffold has been associated with activities such as adenosine-A2B receptor antagonism (relevant for pulmonary and cardiovascular disorders) and GPR6 inverse agonism (linked to neuropsychiatric disorders). nih.gov

Furthermore, related heterocyclic structures like 2-imino-4-thiazolidinones have shown significant potential as anticancer agents. researchgate.netnih.gov These compounds have been found to induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that the cyanoimino-imidazolidine core could be a valuable starting point for developing novel oncology therapies. nih.gov The exploration of such scaffolds using in silico repositioning strategies can help identify new potential targets, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, a key target in anti-angiogenic cancer therapy. f1000research.com

Table 3: Potential Biological Targets and Therapeutic Areas for Imidazolidine-Related Scaffolds
Scaffold/DerivativePotential Biological TargetTherapeutic AreaReference
2-Imino-imidazolidineα1- and α2-Adrenergic Receptors, Imidazoline I1/I2 ReceptorsCardiovascular Disease nih.gov
Imidazolidine-2-thioneAdenosine-A2B Receptors, GPR6Pulmonary Disorders, Neuropsychiatry nih.gov
2-Imino-4-thiazolidinoneVarious (implicated in apoptosis pathways)Oncology researchgate.netnih.gov
Oxindole (related scaffold)VEGFR-2 KinaseOncology (Anti-angiogenesis) f1000research.com

Development of Advanced Analytical and Characterization Tools

The structural complexity and potential for isomerism in substituted imidazolidines necessitate the use of advanced analytical techniques for their characterization. These tools are essential for confirming molecular structure, determining purity, and identifying byproducts or degradants.

High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for separating and quantifying small, hydrophobic molecules and their impurities. nih.gov Mass Spectrometry (MS), often coupled with HPLC (LC/MS), provides crucial information on molecular weight and fragmentation patterns, aiding in the definitive identification of the compound and its metabolites or degradation products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for elucidating the precise molecular structure. It provides detailed information about the chemical environment of each atom, allowing for the confirmation of connectivity and stereochemistry. mdpi.com For instance, ¹³C NMR can identify key signals corresponding to the carbon atoms within the imidazolidine ring system. mdpi.com Ultraviolet-Visible (UV/VIS) spectroscopy can also be a simple yet effective tool for quantifying compounds, provided the drug and any precursors have distinct maximum absorbance values. nih.gov

Table 4: Advanced Analytical Tools for Characterization
Analytical TechniqueInformation ProvidedApplication in Compound Analysis
RP-HPLCPurity, quantification of compound and related substances.Routine quality control and stability testing. nih.gov
Mass Spectrometry (MS)Molecular weight, structural fragmentation patterns.Structure confirmation and identification of unknown degradants. nih.gov
NMR Spectroscopy (¹H, ¹³C)Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structure elucidation of the final product and intermediates. mdpi.com
UV/VIS SpectroscopyQuantification based on light absorbance.Rapid calculation of compound concentration. nih.gov

Environmental Fate and Degradation Pathway Studies

Understanding the environmental fate of a chemical compound is crucial for assessing its potential ecological impact. For this compound, data can be extrapolated from studies on structurally related compounds, such as imidazolinone herbicides. awsjournal.org The primary processes governing the environmental fate of such compounds include microbial degradation, sorption to soil particles, hydrolysis, and photolysis. awsjournal.orgjuniperpublishers.com

Microbial degradation is often the most significant pathway for the dissipation of imidazolinones in the soil. awsjournal.org The rate of degradation is influenced by environmental conditions that favor microbial activity, such as temperature, moisture, and pH. The persistence of these compounds, measured by their half-life, can vary significantly, ranging from days to years depending on the specific soil and climate conditions. nih.govresearchgate.net

Sorption to soil colloids, influenced by clay content and organic matter, can reduce the mobility of the compound and its potential for leaching into groundwater. awsjournal.orgnih.gov Hydrolysis and photodecomposition can also contribute to degradation, although their importance varies. juniperpublishers.com Forced degradation studies under stress conditions (e.g., acid, base, heat, light) are essential to elucidate potential degradation pathways, which for some nitrogen-containing heterocycles can involve cyclization and subsequent hydrolysis. nih.gov

Table 5: Key Processes in the Environmental Fate of Imidazolidine-Related Compounds
ProcessDescriptionInfluencing Factors
Microbial DegradationBreakdown of the compound by soil microorganisms. awsjournal.orgSoil type, temperature, moisture, pH, microbial population.
SorptionBinding of the compound to soil organic matter and clay particles. nih.govOrganic matter content, clay content, soil pH.
LeachingMovement of the compound through the soil profile with water.Water solubility, sorption coefficient (Koc), rainfall. juniperpublishers.com
HydrolysisChemical breakdown due to reaction with water.pH, temperature. nih.gov
PhotolysisDegradation caused by exposure to sunlight.Light intensity, presence of photosensitizers. juniperpublishers.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyanoimino-imidazolidine, and how can their efficiency be evaluated?

  • Methodological Answer : The primary synthesis involves cyclization of imidazole precursors followed by cyanation. For example, a one-pot method using cyanogen bromide under controlled pH (6–7) can introduce the cyano group directly into the imidazolidine backbone . Efficiency is evaluated by yield optimization (via HPLC or gravimetric analysis), reaction time (kinetic studies), and purity (using NMR or mass spectrometry). Compare step economy with traditional multi-step approaches, noting trade-offs between scalability and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyanoimino group δ 160–170 ppm for C≡N) and confirms regiochemistry .
  • IR : Stretching frequencies at ~2200 cm⁻¹ (C≡N) and 1650–1700 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Use ESI-MS for polar derivatives .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for reactions involving volatile cyanating agents (e.g., BrCN). Refer to REACH guidelines for handling nitriles, including PPE (gloves, goggles) and spill containment .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the cyano group .
  • Waste Disposal : Neutralize cyanide-containing waste with FeSO₄ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., CuI for Ullmann-type couplings). Use response surface modeling to identify optimal parameters .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track cyanation progress and minimize side reactions .
  • Scale-Up Considerations : Assess solvent recovery rates and energy efficiency using green chemistry metrics (e.g., E-factor) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-31G**) to confirm assignments .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra .
  • Crystallographic Validation : Resolve ambiguities in tautomeric forms (e.g., imine-enamine equilibria) via single-crystal X-ray analysis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic interactions. Validate with in vitro assays (e.g., enzyme inhibition) .
  • QSAR : Corolate logP, polar surface area, and H-bonding capacity (from computational tools like MarvinSuite) with bioavailability data .
  • Crystallographic Studies : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding motifs .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., cyano group substitution) using Gaussian or ORCA. Compare activation energies for competing pathways .

  • Machine Learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict regioselectivity in heterocyclic reactions .

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  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMSO) using GROMACS .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize projects. For example: "Does solvent polarity modulate the tautomeric stability of this compound?" .
  • Data Contradiction Analysis : Use triangulation (experimental, computational, literature data) to validate findings. Document discrepancies in supplemental materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.